5-((Dimethylamino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone monohydrochloride
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Overview
Description
5-((Dimethylamino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone monohydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone monohydrochloride typically involves the reaction of p-methoxyphenyl isocyanate with dimethylamine and an appropriate oxazolidinone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives, potentially altering the oxazolidinone ring.
Substitution: Formation of substituted oxazolidinone derivatives with new functional groups replacing the dimethylamino group.
Scientific Research Applications
5-((Dimethylamino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- 2-Methoxyphenyl isocyanate
- p-Methoxyphenyl
Uniqueness
5-((Dimethylamino)methyl)-3-(p-methoxyphenyl)-2-oxazolidinone monohydrochloride is unique due to its specific combination of functional groups and its oxazolidinone ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
27125-12-8 |
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Molecular Formula |
C13H19ClN2O3 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-14(2)8-12-9-15(13(16)18-12)10-4-6-11(17-3)7-5-10;/h4-7,12H,8-9H2,1-3H3;1H |
InChI Key |
AIACWLIFTAPZHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CN(C(=O)O1)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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